Dads-E

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

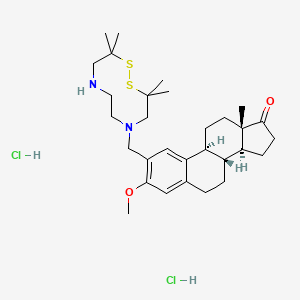

Dads-E can be used in use of diaminodithiol for labeling small molecules with technetium-99m.The estrone derivative was prepared by alkylation of DADS while the fatty acid derivative -N,N'-bisethylenediamine hydrochloride, DADT-FA) was synthesized by alkylation of DADS followed by reduction. This compound was labeled in ethanol at elevated temperatures while DADT-FA was labeled at room temperature, both by stannous reduction. Paper chromatography showed both to be labeled and reverse-phase HPLC showed multiple peaks for both. Serum stability studies were performed by incubation at 37 degrees C with aliquots removed at 1 min and 1 day for analysis by size-exclusion HPLC. Initially, little pertechnetate or binding to serum proteins was observed whereas after 1 day the majority of activity in both cases was protein bound with 20 and 38% pertechnetate appearing for DADT-FA and this compound respectively.

Aplicaciones Científicas De Investigación

Biological Functions of DADS

DADS exhibits a range of biological functions that contribute to its therapeutic potential:

- Antioxidant Properties : DADS activates antioxidant enzymes such as glutathione S-transferase and superoxide dismutase, which help mitigate oxidative stress in cells. This is crucial in protecting tissues from reactive oxygen species (ROS) .

- Anti-inflammatory Effects : It modulates inflammatory pathways by inhibiting the nuclear factor kappa B (NF-κB) signaling pathway, leading to reduced inflammation in various conditions .

- Anticancer Activity : DADS has shown promise in inhibiting cancer cell proliferation and inducing apoptosis through mechanisms involving the modulation of cytochrome P450 enzymes and the activation of phase II detoxifying enzymes. Studies indicate that it can reduce the risk of breast cancer and other malignancies by interfering with carcinogen activation .

- Detoxification : Research indicates that DADS enhances the detoxification processes in the body by upregulating phase II enzymes, which are essential for metabolizing and excreting harmful compounds .

Cancer Prevention

DADS has been extensively studied for its anticancer properties. It has demonstrated effectiveness against various types of cancer by:

- Inducing apoptosis in cancer cells.

- Inhibiting tumor growth through the modulation of signaling pathways related to cell survival and proliferation.

Case Study : A study found that treatment with DADS significantly inhibited cell proliferation and DNA damage induced by environmental carcinogens like benzo[a]pyrene, suggesting its potential as a preventive agent against certain cancers .

Cardiovascular Health

DADS has been shown to support cardiovascular health through:

- Vasodilation effects mediated by hydrogen sulfide release.

- Inhibition of angiotensin-converting enzyme, which helps regulate blood pressure.

Case Study : In diabetic rat models, DADS improved cardiac dysfunction by enhancing mitochondrial function and reducing apoptotic pathways associated with heart failure .

Neurological Protection

DADS may play a role in neuroprotection due to its antioxidant properties:

- It has been shown to protect neuronal cells from oxidative stress-induced damage.

Data Table: Neuroprotective Effects of DADS

| Study | Model | Outcome |

|---|---|---|

| Lee et al., 2021 | Ethanol-intoxicated mice | Increased Nrf2 levels and reduced oxidative stress |

| Zhang et al., 2020 | Neuronal cell cultures | Reduced apoptosis and improved mitochondrial function |

Propiedades

Número CAS |

108736-70-5 |

|---|---|

Fórmula molecular |

C30H48Cl2N2O2S2 |

Peso molecular |

603.8 g/mol |

Nombre IUPAC |

(8R,9S,13S,14S)-3-methoxy-13-methyl-2-[(3,3,10,10-tetramethyl-1,2,5,8-dithiadiazecan-5-yl)methyl]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one;dihydrochloride |

InChI |

InChI=1S/C30H46N2O2S2.2ClH/c1-28(2)18-31-13-14-32(19-29(3,4)36-35-28)17-21-15-24-20(16-26(21)34-6)7-8-23-22(24)11-12-30(5)25(23)9-10-27(30)33;;/h15-16,22-23,25,31H,7-14,17-19H2,1-6H3;2*1H/t22-,23+,25-,30-;;/m0../s1 |

Clave InChI |

JEJDYDHMKHZVRL-HYPZIQOMSA-N |

SMILES |

CC1(CNCCN(CC(SS1)(C)C)CC2=C(C=C3CCC4C(C3=C2)CCC5(C4CCC5=O)C)OC)C.Cl.Cl |

SMILES isomérico |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=C(C=C34)CN5CCNCC(SSC(C5)(C)C)(C)C)OC.Cl.Cl |

SMILES canónico |

CC1(CNCCN(CC(SS1)(C)C)CC2=C(C=C3CCC4C(C3=C2)CCC5(C4CCC5=O)C)OC)C.Cl.Cl |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

5-(2-methylene estrone 3-methyl ether)-3,3,10,10-tetramethyl-1,2-dithia-5,8-diazabicyclodecane DADS-E |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.